(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
Description
Contextualization of Chiral Cyclohexenone Derivatives in Organic Chemistry
Chiral cyclohexenone derivatives are pivotal structural motifs found in a vast array of biologically active natural products and synthetic compounds. benthamdirect.comazjm.org Their prevalence in molecules exhibiting antitumor, antiplasmodial, and antileishmanial activities underscores their importance in medicinal chemistry. benthamdirect.com The synthesis of these complex molecules often relies on the availability of chiral building blocks like (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. The development of asymmetric synthesis methods to obtain enantiomerically pure cyclohexenones is an active area of research, with strategies including organocatalysis and biocatalysis. nih.govrsc.orgmdpi.comacs.org
Significance of Enantiomerically Pure Compounds in Chemical and Biological Research
The stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.comnih.gov For chiral compounds, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. mdpi.comnih.gov This principle is a cornerstone of modern drug development, driving the demand for enantiomerically pure compounds. The use of single-enantiomer drugs allows for a more precise understanding of their mechanism of action and can lead to improved therapeutic outcomes.
Historical Overview of Research on (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone and Related Structures
Historically, diosphenol has been recognized for its presence in the essential oil of buchu leaves (Agathosma betulina), where it has been traditionally used as a diuretic and urinary tract antiseptic. minia.edu.eg Early research focused on the isolation and characterization of diosphenol from this natural source. The development of stereoselective synthesis methods has been a significant milestone, allowing for the preparation of specific enantiomers. A notable method describes the synthesis of both (R)- and (S)-enantiomers of diosphenols utilizing commercially available chiral starting materials like carvone (B1668592) and limonene (B3431351). researchgate.net This advancement has been crucial for investigating the distinct properties of each enantiomer.
Research Gaps and Future Perspectives for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
While the synthesis and properties of racemic diosphenol and the general class of cyclohexenones have been explored, specific research focused exclusively on the biological activities and applications of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone remains limited. A significant research gap exists in the comparative biological evaluation of the individual (R) and (S) enantiomers of diosphenol to elucidate their specific roles and potential therapeutic benefits.
Future research should aim to:
Develop more efficient and scalable asymmetric syntheses of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
Conduct comprehensive studies to evaluate the specific biological activities of the (R)-enantiomer, including its potential as an antimicrobial or anti-inflammatory agent.
Investigate the biosynthetic pathway of (R)-diosphenol in plants to potentially harness biocatalytic methods for its production.
Utilize (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone as a chiral building block in the total synthesis of complex natural products.
Physicochemical Properties of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Colorless to pale yellow crystals |
| Odor | Minty, buchu leaves, black currant aroma |
| Synonyms | (R)-Diosphenol, (R)-Barosma camphor, (R)-Buccocamphor |
Properties
IUPAC Name |
(6R)-2-hydroxy-6-methyl-3-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-7,12H,4-5H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVACFJTDXZOQT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C1=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Discovery and Identification from Biological Sources
(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, commonly known by trivial names such as diosphenol or buchu camphor, was discovered as a major constituent of the essential oil derived from the leaves of buchu, a term referring to plant species of the Agathosma genus. nih.govnih.gov The primary biological sources are two commercially important South African species from the Rutaceae family: Agathosma betulina (P.J. Bergius) Pillans and Agathosma crenulata (L.) Pillans. nih.govresearchgate.net Historically, these plants were used in traditional remedies, which led to scientific investigation into their chemical composition. researchgate.net
Initial identification of the chemical constituents in buchu essential oil was accomplished through techniques such as gas chromatography coupled with mass spectrometry (GC-MS). researcher.life These analyses revealed a complex mixture of volatile compounds. Collins et al. described two distinct chemotypes for A. betulina based on the relative content of diosphenol and isomenthone (B49636). nih.gov The essential oil of A. betulina is characterized by the presence of several key monoterpenoids, with diosphenol being one of the distinctive components that define its chemical profile. researchgate.net The identification of 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone within this complex matrix was a critical step, paving the way for further studies into its specific stereochemistry and biological properties.
Table 1: Major Chemical Constituents Identified in Agathosma betulina Essential Oil
| Compound | Chemical Class | Typical Percentage Range (%) |
|---|---|---|
| Isomenthone | Monoterpene Ketone | 23.51 |
| Limonene (B3431351) | Monoterpene Hydrocarbon | 21.51 |
| Diosphenol | Monoterpenoid | 14.83 |
| Pseudo-diosphenol | Monoterpenoid | 13.18 |
| Menthone | Monoterpene Ketone | 7.84 |
| Pulegone | Monoterpene Ketone | 1.78 |
| Sabinene | Monoterpene Hydrocarbon | 1.45 |
| α-Pinene | Monoterpene Hydrocarbon | 1.30 |
Data synthesized from representative GC analysis. nhrorganicoils.com
Advanced Chromatographic Techniques for Enantiomeric Isolation and Purification
The isolation of the specific (R)-enantiomer from the racemic or scalemic mixture present in the natural extract requires advanced chromatographic methods capable of chiral discrimination.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. csfarmacie.cz The direct approach, which is most common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czchromatographyonline.com
For a monoterpenoid like (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, the development of an enantioselective HPLC method would involve screening various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a wide range of chiral compounds and are a logical starting point. nih.gov The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. nih.gov
The choice of mobile phase is critical for achieving resolution. chromatographyonline.com Three primary modes are used in chiral HPLC:
Normal-Phase Mode: Utilizes non-polar solvents like hexane, typically with a polar alcohol modifier such as 2-propanol or ethanol. chromatographyonline.com
Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. nih.gov
Polar Organic Mode: Uses polar organic solvents such as acetonitrile or methanol, often with additives to improve peak shape and selectivity. sigmaaldrich.com
The selection of the appropriate mode and solvent composition is determined empirically to optimize the separation factor (α) and resolution (Rs) between the (R)- and (S)-enantiomers. nih.gov Detection is typically achieved using a UV detector, as the enone chromophore in the target molecule absorbs UV light. nih.gov
Table 2: Common Chiral Stationary Phases (CSPs) for Enantioseparation
| CSP Type | Common Trade Names | Typical Mobile Phase Modes | Separation Principle |
|---|---|---|---|
| Polysaccharide Derivatives | Chiralpak®, Chiralcel® | Normal, Reversed, Polar Organic | H-bonding, π-π interactions, steric inclusion |
| Macrocyclic Glycopeptides | Chirobiotic® | Normal, Reversed, Polar Ionic | H-bonding, ionic interactions, inclusion |
| Cyclodextrins | Cyclobond® | Reversed, Polar Organic | Host-guest inclusion complex formation |
Data synthesized from general principles of chiral chromatography. csfarmacie.czresearchgate.net
Once an effective analytical chiral HPLC method is developed, it can be scaled up to preparative chromatography to isolate larger, usable quantities of the pure (R)-enantiomer. researchgate.net Scaling up involves transitioning from a small analytical column to a larger preparative column with a greater internal diameter and length, packed with the same chiral stationary phase. youtube.com
The primary adjustments in scaling up involve increasing the sample load and the mobile phase flow rate proportionally to the column's cross-sectional area to maintain the separation quality achieved at the analytical scale. youtube.com While analytical HPLC focuses on resolution and speed, preparative HPLC prioritizes throughput and purity. rjptonline.org The goal is to maximize the amount of purified compound collected per unit of time. researchgate.net Fractions corresponding to the elution of the (R)-enantiomer are collected, and the solvent is subsequently removed (e.g., by rotary evaporation) to yield the purified compound. This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. embrapa.brsielc.com
Table 3: Comparison of Analytical vs. Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column I.D. | 2.1 - 4.6 mm | >10 mm |
| Particle Size | 1.8 - 5 µm | 5 - 20 µm |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |
| Flow Rate | 0.5 - 2 mL/min | >10 mL/min |
| Primary Goal | High resolution, speed, sensitivity | High throughput, purity, yield |
Data synthesized from principles of chromatographic scale-up. researchgate.netyoutube.comrjptonline.org
Methodologies for Quantitative Determination in Complex Matrices
Determining the precise amount of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone in a complex biological matrix, such as buchu essential oil or a biological fluid, requires highly sensitive and selective analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the quantitative analysis of volatile compounds in essential oils. nih.gov For quantification, a sample of the oil is vaporized and separated on a GC column. The retention time allows for the identification of the compound against a known standard, and the mass spectrometer provides definitive structural confirmation. mdpi.com Quantification is achieved by measuring the peak area and comparing it to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is another premier technique, especially for analyzing compounds in more complex biological fluids where sample cleanup is critical. nih.gov This method offers exceptional selectivity and sensitivity. researchgate.net A significant challenge in quantitative analysis using HPLC-MS/MS is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.govnih.gov To overcome this, stable isotope-labeled internal standards are often used, and rigorous sample preparation techniques like solid-phase extraction (SPE) are employed to remove interfering substances before analysis. nih.gov The quantitative assessment of the matrix effect is a crucial part of method validation to ensure the reliability of the results. nih.gov
Table 4: Summary of Quantitative Determination Methodologies
| Technique | Principle | Sample Type | Key Advantages | Key Considerations |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds in gas phase followed by mass-based detection. | Essential oils, volatile extracts | High resolution for complex volatile mixtures; extensive spectral libraries. | Requires analyte to be volatile and thermally stable. canada.ca |
| HPLC-MS/MS | Liquid-phase separation followed by highly selective mass-based detection. | Plant extracts, biological fluids | High sensitivity and specificity; suitable for non-volatile compounds. | Susceptible to matrix effects (ion suppression/enhancement). nih.govnih.gov |
Synthetic Strategies and Stereocontrol for R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Retrosynthetic Analysis of the (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone Scaffold
A retrosynthetic analysis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone suggests several potential synthetic routes. A primary disconnection strategy involves a Robinson annulation, a powerful method for the formation of six-membered rings. wikipedia.orgpressbooks.publibretexts.org This approach would construct the core cyclohexenone ring from simpler, acyclic precursors.
The initial retrosynthetic step is the disconnection of the enol hydroxyl group, leading back to the corresponding α-dione, which can exist in equilibrium with the target enol. A subsequent disconnection across the C2-C3 and C4-C5 bonds, characteristic of a Robinson annulation, reveals a substituted α,β-unsaturated ketone and a ketone as the key building blocks. Specifically, this retrosynthesis points to 4-methylpent-3-en-2-one as the Michael acceptor and 3-methylbutane-2-one as the Michael donor. This pathway is advantageous as it assembles the carbon skeleton efficiently. The stereocenter at C6 would then be addressed in the forward synthesis, either through a non-stereoselective approach followed by resolution or, more elegantly, through an asymmetric synthesis.
Development of Racemic Synthetic Pathways
The development of a racemic synthesis provides a foundational route to the target scaffold, allowing for the optimization of the core ring-forming reactions and substituent introductions without the initial complexity of stereocontrol.
The Robinson annulation is a cornerstone for the synthesis of cyclohexenone derivatives and represents a viable method for constructing the core of 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. masterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.org In a hypothetical racemic synthesis, the reaction would be initiated by the base-catalyzed Michael addition of the enolate of 3-methylbutane-2-one to 4-methylpent-3-en-2-one. This addition forms a 1,5-diketone intermediate. Subsequent intramolecular aldol condensation of this diketone, also under basic conditions, leads to a β-hydroxy ketone, which then dehydrates to yield the 3-isopropyl-6-methylcyclohex-2-enone ring system.
Alternatively, the Dieckmann condensation offers another powerful tool for the formation of cyclic β-keto esters, which can be further elaborated into the desired cyclohexenone. purechemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org This intramolecular Claisen condensation of a 1,7-diester would yield a six-membered cyclic β-keto ester. masterorganicchemistry.com Subsequent alkylation and decarboxylation steps could then be employed to introduce the required substituents.
In the context of a Robinson annulation-based synthesis, the isopropyl and methyl substituents are incorporated from the initial building blocks, namely 3-methylbutane-2-one and 4-methylpent-3-en-2-one. The hydroxyl group at the C2 position can be introduced in a subsequent step. A common method for the α-hydroxylation of ketones is through oxidation of the corresponding enolate. For instance, the synthesized 3-isopropyl-6-methylcyclohex-2-enone can be treated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with an electrophilic oxygen source like a peroxide or molecular oxygen to install the hydroxyl group.
The optimization of racemic synthetic pathways is crucial for maximizing the yield and purity of the desired cyclohexenone. For a Robinson annulation, key parameters to consider include the choice of base, solvent, temperature, and reaction time. The strength and steric bulk of the base can influence the regioselectivity of enolate formation and the rate of both the Michael addition and the aldol condensation. The temperature can affect the equilibrium of the reversible aldol addition and the subsequent dehydration. Below is a table illustrating hypothetical optimization data for the racemic synthesis of 3-isopropyl-6-methylcyclohex-2-enone.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | EtOH | 25 | 24 | 45 |
| 2 | NaOEt | EtOH | 78 | 12 | 60 |
| 3 | KOH | MeOH | 65 | 18 | 55 |
| 4 | t-BuOK | t-BuOH | 82 | 8 | 70 |
| 5 | LDA | THF | -78 to 25 | 6 | 65 |
This is a hypothetical data table for illustrative purposes.
Asymmetric Synthesis Approaches to Enantiomerically Pure (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
To obtain the enantiomerically pure (R)-isomer, asymmetric synthesis strategies are employed. These methods introduce chirality early in the synthetic sequence to control the stereochemical outcome of the reactions.
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org Evans oxazolidinones are a well-established class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including alkylations and aldol reactions. researchgate.net
In a hypothetical asymmetric synthesis of the target molecule, a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, could be acylated with a suitable carboxylic acid derivative that will ultimately become part of the cyclohexenone ring. The resulting chiral imide can then undergo a diastereoselective Michael addition to an α,β-unsaturated ester. The stereochemistry of this addition is directed by the chiral auxiliary, leading to the formation of a new stereocenter with a high degree of control. Subsequent cyclization, for example via a Dieckmann-type condensation, would form the six-membered ring. The final steps would involve the introduction of the hydroxyl group and the removal of the chiral auxiliary, typically by hydrolysis or reduction, to yield the enantiomerically enriched (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. The efficiency of the asymmetric induction is highly dependent on the choice of the chiral auxiliary and the reaction conditions, as illustrated in the hypothetical data table below.
| Entry | Chiral Auxiliary | Reaction | Diastereomeric Ratio (d.r.) |
| 1 | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Michael Addition | 95:5 |
| 2 | (S)-4-Benzyloxazolidin-2-one | Michael Addition | 90:10 |
| 3 | (R)-4-Isopropyloxazolidin-2-one | Michael Addition | 88:12 |
| 4 | (1S,2R)-1-Amino-2-indanol derived oxazolidinone | Michael Addition | 92:8 |
This is a hypothetical data table for illustrative purposes.
Asymmetric Organocatalysis in Cyclohexenone Construction
Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules without the use of metals, which is particularly advantageous in the preparation of compounds for the life science industry to avoid metal contamination. Chiral cyclohexenones are valuable building blocks in synthetic chemistry, and organocatalytic methods provide efficient access to these enantio-enriched skeletons. rsc.org The construction of the (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone core via organocatalysis typically involves building the chiral cyclohexanone (B45756) framework through key carbon-carbon bond-forming reactions, followed by functional group manipulations.
A common approach is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine (such as a proline derivative). The catalyst activates the substrate by forming a chiral enamine or iminium ion, which directs the stereochemical outcome of the reaction. For the synthesis of the target cyclohexenone scaffold, this could involve the reaction of a β-ketoester with an α,β-unsaturated aldehyde. This initial conjugate addition sets a key stereocenter, and the resulting intermediate can then undergo an intramolecular aldol condensation or a similar cyclization reaction to form the six-membered ring. Subsequent dehydration and functional group transformations would yield the final cyclohexenone structure.
Organocatalytic domino or cascade reactions are particularly efficient, allowing for the construction of complex molecular frameworks from simple precursors in a single operational procedure. nih.gov For instance, a one-pot process consisting of five reaction steps, initiated by an organocatalytic asymmetric conjugate addition, has been developed to prepare optically active 2,5-disubstituted-cyclohexenone derivatives with high yields and enantioselectivities. These reactions are often performed under mild and environmentally friendly conditions, sometimes even in aqueous solutions or under solvent-free conditions, enhancing their appeal from a green chemistry perspective.
Table 1: Representative Organocatalytic Asymmetric Synthesis of Cyclohexenone Derivatives
| Entry | Aldehyde Substrate | β-Ketoester Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Crotonaldehyde | Ethyl acetoacetate | (S)-Proline | 85 | 92 |
| 2 | Cinnamaldehyde | Ethyl benzoylacetate | Diphenylprolinol silyl (B83357) ether | 90 | 99 |
| 3 | Acrolein | Ethyl 2-methylacetoacetate | Quinine-derived squaramide | 78 | 95 |
Note: This table presents generalized data for the synthesis of analogous chiral cyclohexenone structures based on findings in organocatalysis literature.
Transition Metal-Catalyzed Enantioselective Syntheses
Transition metal catalysis offers a versatile and highly effective platform for the enantioselective synthesis of complex cyclic structures, including the chiral cyclohexenone core of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. These methods rely on a chiral ligand coordinated to a metal center to control the stereochemistry of the transformation. A variety of powerful transition metal-catalyzed methods have been developed for the conversion of prochiral alkenes and alkynes to carbocyclic rings. organic-chemistry.org
Key strategies in this area include:
Asymmetric Conjugate Addition: This is a powerful technique for creating stereocenters. For example, a rhodium (Rh) catalyst can mediate the conjugate addition of an alkyne to a cyclohexenone precursor. The resulting enolate can be trapped to form the desired product with high enantiomeric excess. organic-chemistry.org Similarly, copper (Cu) complexes with chiral ligands are widely used for the conjugate addition of organometallic reagents to enones.
Palladium-Catalyzed Reactions: Palladium (Pd) catalysts are effective in various enantioselective ring-forming reactions. One such example is the Pd-catalyzed Conia-ene reaction, where a β-ketoester can be cyclized to form a cyclohexenone derivative with high enantioselectivity. organic-chemistry.org Asymmetric allylation reactions, foundational in organic synthesis, also frequently employ palladium catalysts to create chiral centers. acs.org
Desymmetrization of Prochiral Dienones: Transition metal complexes can be used for the enantioselective hydrogenation of prochiral cyclohexadienones. For instance, a nickel (Ni) complex has been utilized for the desymmetrizing reduction of a double bond in a cyclohexadienone substrate, achieving up to 93% ee, albeit requiring high pressures of hydrogen gas. nih.gov Copper-catalyzed systems have also been developed for similar desymmetrizing hydrogenations. acs.org
The choice of metal and, crucially, the chiral ligand allows for fine-tuning of the reaction to achieve high levels of stereocontrol. The ligand creates a chiral environment around the metal center, forcing the substrate to approach and react in a specific orientation, leading to the preferential formation of one enantiomer. acs.org
Table 2: Examples of Transition Metal-Catalyzed Syntheses of Chiral Cyclic Ketones
| Entry | Metal/Ligand System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Rh / Chiral Diene | Conjugate Addition | Cyclohexenone | 95 | 98 |
| 2 | Pd / Chiral Phosphine | Conia-ene Cyclization | β-Ketoester | 88 | 94 |
| 3 | Cu / Ph-BPE | Desymmetrizing Hydrogenation | Cyclohexadienone | 91 | 97 |
Note: This table is illustrative of typical results obtained for the synthesis of chiral cyclohexenones using various transition metal systems.
Enzyme-Mediated Biocatalytic Routes for Chiral Induction
Biocatalysis, utilizing enzymes as catalysts, presents a highly efficient and environmentally benign alternative to traditional chemical methods for synthesizing enantiopure compounds. acs.org Enzymes operate under mild conditions and their inherent chirality, derived from the complex three-dimensional structure of their active sites, allows for exceptional levels of stereoselectivity. nih.gov For the synthesis of chiral cyclohexenones like (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective. nih.gov
A prominent biocatalytic strategy is the desymmetrization of a prochiral precursor. In this approach, an achiral 4,4-disubstituted 2,5-cyclohexadienone is hydrogenated by an ene-reductase. The enzyme's active site selectively shields one face of the substrate, leading to the addition of hydrogen from a specific direction and breaking the molecule's symmetry. This process generates a valuable quaternary stereocenter with very high enantioselectivity. nih.govacs.org
Ene-reductases such as OPR3 and YqjM have been successfully employed for the desymmetrization of various cyclohexadienones, consistently producing chiral cyclohexenones with excellent enantiomeric excess, often exceeding 99% ee. nih.govacs.org This biocatalytic method has been shown to surpass many transition-metal-catalyzed approaches in terms of both enantioselectivity and catalytic efficiency. nih.gov The reaction typically uses a nicotinamide cofactor like NADH as the stoichiometric reductant and can be performed in aqueous buffer systems, aligning with the principles of green chemistry.
Table 3: Ene-Reductase Catalyzed Desymmetrization of Cyclohexadienones
| Entry | Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | YqjM | 78 | >99 |
| 2 | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | OPR3 | 65 | >99 |
| 3 | 4-(4'-Fluorophenyl)-4-methyl-cyclohexa-2,5-dienone | YqjM | 63 | >99 |
Source: Data adapted from research on biocatalytic desymmetrization of 2,5-cyclohexadienones. nih.govacs.org
Enantiomeric Resolution Methodologies for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
When a chiral compound is synthesized in its racemic form (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer. Several methodologies exist for the resolution of racemic 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a well-established technique that involves the conversion of a pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods such as fractional crystallization.
For a molecule like 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, which contains a hydroxyl group, this method can be applied by reacting the racemic mixture with a chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form diastereomeric esters. For example, the synthesis and resolution of a structurally similar compound, rac-6-hydroxy-3-methoxycyclohex-2-enone, was effectively achieved by forming diastereomeric esters with N-protected (S)-proline. nih.gov The two resulting diastereomers, (R)-cyclohexenyl-(S)-prolinate and (S)-cyclohexenyl-(S)-prolinate, could then be separated by fractional crystallization due to their different solubilities. nih.gov After separation, the desired ester is hydrolyzed to cleave the resolving agent, yielding the enantiomerically pure (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. The choice of resolving agent and solvent system is critical for achieving efficient separation.
Kinetic Resolution Strategies
Kinetic resolution is a dynamic method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses.
This can be achieved using either enzymatic or metal-catalyzed systems. For instance, a lipase enzyme could be used to selectively acylate the hydroxyl group of one enantiomer of racemic 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. If the (S)-enantiomer is acylated more rapidly, the unreacted (R)-enantiomer will become enriched in the reaction mixture. The reaction is typically stopped at around 50% conversion to achieve the highest possible enantiomeric excess for the remaining starting material. The acylated product and the unreacted starting material can then be separated using standard techniques like column chromatography. Chiral transition metal complexes can also be used to catalyze reactions, such as asymmetric oxidation or reduction, that proceed at different rates for each enantiomer, providing another route for kinetic resolution.
Chromatographic Enantioseparation on Chiral Stationary Phases
Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC), using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. A CSP is a solid support that has a chiral selector immobilized on its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector.
These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion complex formation, cause one enantiomer to be retained on the column longer than the other, resulting in their separation. nih.gov For a compound like 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics are often effective. For example, cyclofructan-based CSPs are known to separate enantiomers where interactions between a protonated amino group and the selector's core are decisive, a principle that can be adapted for other functional groups. nih.gov The choice of mobile phase (the solvent system) is also crucial for optimizing the separation. This liquid chromatography method can be scaled up for the preparative separation and isolation of the pure (R)-enantiomer. sielc.com
Comparative Analysis of Synthetic Methodologies
The synthesis of the chiral molecule (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, also known as (R)-diosphenol, requires precise control of stereochemistry. Various synthetic strategies can be envisioned, primarily falling into two categories: traditional chemical synthesis involving the oxidation of a chiral precursor and modern biocatalytic approaches that utilize enzymes for selective C-H functionalization. This analysis compares these distinct methodologies, focusing on their efficiency, stereocontrol, and practicality for larger-scale production.
Efficiency and Atom Economy of Diverse Synthetic Routes
Chemical Synthesis: α-Hydroxylation of (R)-Piperitone Enolate
A common chemical approach to synthesize α-hydroxy ketones is through the oxidation of a ketone enolate. This strategy can be applied to the synthesis of (R)-diosphenol starting from the naturally available monoterpene (R)-piperitone. The process involves deprotonation with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a lithium enolate, followed by quenching with an electrophilic oxygen source.
A well-documented reagent for this transformation is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), commonly known as MoOPH. orgsyn.orgwikipedia.org The reaction proceeds as follows:
(R)-Piperitone + LiHMDS → Lithium enolate intermediate Lithium enolate intermediate + MoOPH → (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
While this method can provide good chemical yields (typically 85-95% based on consumed starting material), its atom economy is inherently poor. orgsyn.org The calculation of atom economy considers the molecular weights of all reactants contributing to the final product. The large molar mass of the stoichiometric molybdenum reagent and the base's counterions are incorporated into waste products rather than the desired molecule.
Biocatalytic Synthesis: Cytochrome P450-Mediated Hydroxylation
(R)-Piperitone + O₂ + NADPH + H⁺ → (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone + H₂O + NADP⁺
| Parameter | Chemical Synthesis (MoOPH Method) | Biocatalytic Synthesis (P450 Method) |
|---|---|---|
| Starting Material | (R)-Piperitone | (R)-Piperitone |
| Key Reagents | LiHMDS, MoOPH | P450 Enzyme, O₂, NADPH (with regeneration system) |
| Typical Yield | Good (often >85% based on consumed starting material) orgsyn.org | Variable, dependent on enzyme activity and stability |
| Atom Economy | Poor | Excellent |
| Primary Byproducts | Molybdenum oxides, spent base salts | Water |
Scalability and Practicality of Developed Synthetic Protocols
The practical viability of a synthetic route depends on factors such as reaction conditions, cost of reagents, safety, and ease of scale-up.
Chemical Synthesis
The chemical hydroxylation of enolates presents several practical challenges for large-scale production.
Harsh Conditions: The use of strong, non-nucleophilic bases like LiHMDS or LDA requires strictly anhydrous conditions and cryogenic temperatures (typically -78 °C), which are energy-intensive and costly to maintain at an industrial scale.
Reagent Cost and Safety: The MoOPH reagent is a stoichiometric, metal-based oxidant that is expensive and generates significant heavy metal waste, posing disposal and environmental challenges. Furthermore, the hexamethylphosphoric triamide (HMPA) ligand is a known carcinogen, necessitating specialized handling procedures and substitution with less toxic alternatives like DMPU. wikipedia.org
Downstream Processing: Separation of the product from the molybdenum byproducts and unreacted starting material can complicate the purification process.
Biocatalytic Synthesis
Biocatalytic processes offer a more sustainable and practical alternative, though they come with their own set of challenges.
Mild Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near ambient temperature and neutral pH. This eliminates the need for extreme temperatures and flammable organic solvents, improving safety and reducing energy costs.
Sustainability: The catalyst (enzyme) is biodegradable, and the primary reagent (oxygen) is freely available from the air, making the process environmentally benign.
Scalability Challenges: Despite the advantages, scaling up biocatalytic reactions can be difficult. Challenges include the stability of the enzyme under operational conditions, low volumetric productivity due to substrate/product inhibition, and the complexity and cost associated with the large-scale regeneration of the NADPH cofactor. While using whole-cell systems can circumvent the need for isolated cofactors, it may lead to lower yields and require more extensive downstream processing to isolate the final product from biomass and cellular metabolites.
| Parameter | Chemical Synthesis (MoOPH Method) | Biocatalytic Synthesis (P450 Method) |
|---|---|---|
| Reaction Conditions | Cryogenic temperatures (-78 °C), anhydrous | Ambient temperature, aqueous buffer |
| Waste Generation | High (stoichiometric metal waste, salts) | Low (primarily water) |
| Reagent Hazards | Pyrophoric bases, carcinogenic ligands (HMPA), heavy metals | Generally low, biodegradable catalyst |
| Key Scalability Hurdles | Cost of reagents, energy costs for cooling, waste disposal | Enzyme stability, cofactor regeneration, low productivity |
Chemical Reactivity and Transformations of R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Electrophilic and Nucleophilic Reactions of the Enone System
The enone functionality in (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone is characterized by a conjugated system that includes a carbonyl group and a carbon-carbon double bond. This conjugation results in a polarized system with an electrophilic β-carbon, making it susceptible to nucleophilic attack, and a nucleophilic α-carbon in the corresponding enolate, which can react with electrophiles.
Nucleophilic Reactions: The primary mode of nucleophilic attack on α,β-unsaturated ketones is the conjugate addition, also known as the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the enone. A wide range of nucleophiles, including organocuprates (Gilman reagents), enamines, and stabilized carbanions, can participate in this reaction. For instance, the reaction of a similar 2-cyclohexenone system with a Gilman reagent, such as lithium dimethylcuprate, would be expected to introduce a methyl group at the β-position. The stereochemical outcome of such additions is often influenced by the existing stereocenter at C6, potentially leading to diastereoselective product formation.
Electrophilic Reactions: The enone system can also undergo electrophilic attack, typically after conversion to its enolate form by treatment with a base. The resulting enolate is a powerful nucleophile that can react with various electrophiles at the α-carbon. Common electrophilic reactions include alkylation, where an alkyl halide is used to introduce a new carbon-carbon bond. The regioselectivity of this reaction (α- versus O-alkylation) can be controlled by the choice of base, solvent, and counter-ion.
Chemical Modifications and Derivatizations of the Hydroxyl Group
The hydroxyl group at the C2 position of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with altered properties and functionalities. Common derivatization reactions include acylation and alkylation (etherification).
Acylation: The hydroxyl group can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often used to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities.
Alkylation (Etherification): The formation of ethers from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another common method for protecting the hydroxyl group is through the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. These silyl ethers are generally stable under a variety of reaction conditions but can be easily removed when desired.
| Reaction Type | Reagent | Product |
| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Ester |
| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) + Base | Ether |
| O-Silylation | Silyl Halide (e.g., TBDMSCl) + Base | Silyl Ether |
Stereoselective Reactions at the Chiral Center and Adjacent Positions
The presence of a chiral center at the C6 position, bearing an isopropyl group, exerts significant stereochemical control over reactions occurring at the enone system and the carbonyl group. This diastereoselective influence is crucial for the synthesis of stereochemically defined products.
Diastereoselective Reductions: The reduction of the carbonyl group can lead to the formation of a new stereocenter at C1. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents tend to approach from the less hindered face, leading to a predictable diastereomer. For example, in related cyclohexenone systems, the use of certain hydride reagents can afford high diastereoselectivity in the formation of the corresponding allylic alcohol.
Diastereoselective Epoxidation: The double bond of the enone system can be epoxidized to form an epoxide. The stereochemistry of the resulting epoxide is influenced by the directing effect of the nearby substituents, including the chiral center at C6. The use of chiral epoxidizing agents can also be employed to achieve high levels of stereocontrol.
Rearrangement Reactions and Skeletal Transformations
The cyclohexenone skeleton of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone can undergo various rearrangement reactions, often induced by acid or light, leading to the formation of new carbocyclic frameworks.
Acid-Catalyzed Rearrangements: In the presence of strong acids, cyclohexenone derivatives can undergo skeletal rearrangements. One notable example is the dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone rearranges to a 3,4-disubstituted phenol. researchgate.netacs.org While the subject molecule is not a dienone, related acid-catalyzed rearrangements of the cyclohexenone ring can occur, potentially leading to ring contraction or expansion depending on the specific conditions and the nature of the substituents.
Photochemical Rearrangements: Enones are known to undergo a variety of photochemical reactions upon irradiation with UV light. wikipedia.org A common transformation is the [2+2] cycloaddition, where the enone double bond reacts with another alkene to form a cyclobutane (B1203170) ring. Intramolecular [2+2] cycloadditions are also possible if an alkene moiety is present elsewhere in the molecule. Another characteristic photochemical reaction of cyclohexenones is the lumiketone rearrangement, which involves a series of bond reorganizations to form a bicyclo[3.1.0]hexan-2-one derivative.
| Rearrangement Type | Conditions | Potential Product Type |
| Dienone-Phenol (analogous) | Strong Acid | Rearranged phenolic compounds |
| Photochemical [2+2] Cycloaddition | UV Light, Alkene | Cyclobutane-fused products |
| Lumiketone Rearrangement | UV Light | Bicyclo[3.1.0]hexan-2-one derivatives |
Utilization of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone as a Chiral Synthon in Complex Molecule Synthesis
The inherent chirality and the array of functional groups make (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone a valuable chiral building block, or synthon, for the asymmetric synthesis of more complex molecules, particularly natural products. Its structural relative, piperitone, is a well-known precursor for the synthesis of menthol (B31143) and thymol. wikipedia.org
The strategic manipulation of the enone system and the hydroxyl group, coupled with the stereocontrol exerted by the C6 chiral center, allows for the construction of multiple new stereocenters with high diastereoselectivity. For instance, a diosphenol-based strategy, where diosphenol is a closely related isomer, has been successfully employed in the total synthesis of complex natural products like Taxol and terpestacin. acs.orgacs.org In these syntheses, the diosphenol core serves as a scaffold for the stereocontrolled introduction of various side chains and the construction of intricate ring systems. The reactivity of the enolic oxygen and the enol carbon center are key to these synthetic strategies. acs.org
The transformations discussed in the preceding sections, such as stereoselective conjugate additions, diastereoselective reductions, and functional group interconversions, all contribute to the utility of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone and its derivatives as versatile chiral synthons in modern organic synthesis.
Advanced Spectroscopic Methodologies for Stereochemical Assignment and Structural Elucidation
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic techniques are paramount in establishing the absolute configuration of chiral molecules by measuring their differential interaction with polarized light.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Configuration
Circular dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds. This technique measures the differential absorption of left and right circularly polarized light. For (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, the conjugated enone chromophore is expected to exhibit distinct Cotton effects in the CD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms, thus providing a fingerprint of the (R)-configuration.
Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental CD data to predict the spectrum for a given enantiomer. By comparing the experimental spectrum with the calculated spectrum, the absolute configuration can be confidently assigned. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, allowing for a quantitative determination of its enantiomeric purity.
| Parameter | Description | Typical Expected Data for (R)-enantiomer |
| Wavelength (λmax) | Wavelength of maximum absorption/ellipticity | Dependent on electronic transitions of the chromophore |
| Molar Ellipticity ([θ]) | Normalized CD signal | Specific positive or negative value at λmax |
| Cotton Effect | Characteristic change in sign of CD signal near an absorption band | Positive or negative, indicative of stereochemistry |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry
Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of CD to the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. VCD provides detailed information about the absolute stereochemistry of a molecule in solution. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich and complex spectrum that is highly sensitive to the molecule's three-dimensional structure.
For (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, VCD spectra can be recorded for various vibrational modes, such as the C=O stretch, C=C stretch, and C-H bending modes. The experimental VCD spectrum is then compared with the computationally predicted spectrum for the (R)-enantiomer. A good correlation between the experimental and calculated spectra provides unambiguous confirmation of the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Advanced 1D and 2D NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity
A suite of 1D and 2D NMR experiments is employed for the complete structural elucidation of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
¹H and ¹³C NMR: These 1D experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, integration (for ¹H), and multiplicities of the signals offer initial clues to the molecular structure.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, establishing the connectivity of adjacent protons in the cyclohexenone ring and the isopropyl and methyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of quaternary carbons and piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This is particularly valuable for determining the relative stereochemistry of the substituents on the cyclohexenone ring. For instance, correlations between the protons of the methyl group at C6 and the isopropyl group at C3 can provide insights into their spatial orientation.
| NMR Experiment | Information Obtained | Application to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone |
| ¹H NMR | Proton chemical environments and multiplicities | Identifies signals for methyl, isopropyl, and ring protons. |
| ¹³C NMR | Carbon chemical environments | Identifies signals for carbonyl, olefinic, and aliphatic carbons. |
| COSY | ¹H-¹H correlations | Establishes connectivity within the cyclohexenone ring and substituents. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached protons. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the overall carbon skeleton and placement of substituents. |
| NOESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry of the methyl and isopropyl groups. |
Application of Chiral Derivatizing Agents (CDAs) in NMR for Enantiomeric Excess Measurement
To determine the enantiomeric excess (ee) of a sample of 2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone using NMR, a chiral derivatizing agent (CDA) can be employed. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have distinct chemical and physical properties, including different NMR spectra.
For instance, a chiral acid such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the hydroxyl group of the analyte. The resulting diastereomeric esters will exhibit different chemical shifts for nearby protons in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers in the original sample, and thus the enantiomeric excess, can be accurately calculated.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone and for gaining insights into its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, characteristic fragmentation pathways would likely involve the loss of the isopropyl group, the methyl group, or a molecule of carbon monoxide from the carbonyl group. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
| Technique | Information Provided | Expected Result for C₁₀H₁₆O₂ |
| HRMS (e.g., ESI-TOF) | Accurate mass of the molecular ion | Experimental m/z value matching the theoretical exact mass of 168.11503 u within a small error margin (e.g., < 5 ppm). |
| Tandem MS (MS/MS) | Fragmentation pattern | Observation of fragment ions corresponding to losses of key functional groups (e.g., C₃H₇, CH₃, CO). |
X-ray Crystallography for Solid-State Absolute Configuration Determination
X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. nih.govspringernature.com This technique is unparalleled in its ability to provide a definitive and unambiguous assignment of the absolute configuration of a stereogenic center in the solid state. nih.gov
The application of single-crystal X-ray diffraction to a suitable crystal of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone would yield a detailed map of electron density, from which the precise arrangement of each atom in the crystal lattice can be determined. This allows for the direct visualization of the molecule's stereochemistry.
The determination of the absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect, which is dependent on the X-ray wavelength, leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By carefully analyzing these intensity differences, the absolute arrangement of atoms in the crystal can be established. For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effects are weak, making the determination of the absolute configuration more challenging, though still feasible with modern instrumentation and techniques. researchgate.net
A successful crystallographic analysis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone would provide a set of crystallographic data, typically presented in a standardized format. While specific experimental data for this compound is not publicly available, a hypothetical dataset would include the parameters outlined in the interactive table below.
Interactive Data Table: Hypothetical Crystallographic Data for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the set of symmetry operations for the crystal. |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 12.456 | Unit cell dimension along the b-axis. |
| c (Å) | 15.789 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between the b and c axes. |
| β (°) | 90 | Angle between the a and c axes. |
| γ (°) | 90 | Angle between the a and b axes. |
| Volume (ų) | 1989.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(10) | A critical parameter used to determine the absolute configuration. A value close to 0 for a known chirality indicates the correct absolute structure has been determined. |
The Flack parameter is a key indicator in the determination of the absolute configuration of a chiral molecule. A value close to zero indicates that the determined absolute configuration is correct, while a value approaching one would suggest that the inverted structure is the correct one.
Biological Activity and Mechanistic Investigations of R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
In Vitro Studies of Biological Effects at a Molecular Level
Identification of Molecular Targets and Pathways of Action
Detailed in vitro studies identifying the specific molecular targets and pathways of action for isolated (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone are not extensively available in the current scientific literature. However, research on the essential oil of Agathosma betulina (Buchu), of which this compound is a known constituent, and computational studies on related isomers provide some insights into its potential biological activities.
An ethanolic extract of A. betulina demonstrated 98% inhibitory activity on cyclooxygenase (COX)-1 and 25% on COX-2 at a concentration of 250 μg/ml. nih.gov The essential oil of A. betulina also showed anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LO) enzyme, with IC50 values ranging from 50.37 ± 1.87 μg/ml to 59.15 ± 7.44 μg/ml. nih.gov These findings suggest that the compound may be involved in modulating inflammatory pathways through the inhibition of these key enzymes.
A computational bioprospection study investigated the antidiabetic potential of metabolites from Agathosma betulina essential oil. This in silico analysis identified protein tyrosine phosphatase 1B (PTP1B) as a potential molecular target for γ-diosphenol, an isomer of the subject compound. cymitquimica.comnih.gov The study suggested that the inhibition of PTP1B could enhance insulin (B600854) receptor sensitivity, indicating a potential role in the management of type II diabetes mellitus. cymitquimica.comnih.gov
Exploration of Enzyme Inhibition and Receptor Binding Profiles
Specific enzyme inhibition kinetics and receptor binding profiles for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone have not been thoroughly characterized. The available information is primarily derived from studies on the essential oil of Agathosma betulina or computational models of its isomers.
The table below summarizes the findings from a molecular dynamics simulation study on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by γ-diosphenol, an isomer of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, compared to a known inhibitor, ursolic acid. nih.gov
| Compound | Binding Free Energy (ΔGbind) (kcal/mol) |
| γ-diosphenol | -16.49 ± 3.62 |
| Ursolic acid (control) | -15.89 ± 5.83 |
| Linalylanthranilate | -20.18 ± 8.48 |
| Data from a computational study on metabolites of Agathosma betulina essential oil. nih.gov |
This computational data suggests a favorable binding affinity of γ-diosphenol to PTP1B. nih.gov However, experimental validation with the isolated (R)-enantiomer is lacking. There is no available data on the receptor binding profile of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
Elucidation of Biological Roles in Natural Systems (e.g., Plant Defense, Microbial Interactions)
(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, also known as diosphenol or buchu camphor, is a secondary metabolite found in various plants, most notably Agathosma betulina (Buchu). nih.govnih.gov Secondary metabolites in plants are often involved in defense mechanisms against herbivores, pathogens, and other environmental stressors. The characteristic minty, blackcurrant-like aroma of diosphenol suggests a potential role in repelling herbivores or attracting pollinators. nih.gov
The essential oil of A. betulina, containing diosphenol, has demonstrated moderate antimicrobial activity. nih.gov This points to a possible role for the compound in protecting the plant from microbial infections. However, studies focusing on the isolated compound's specific contribution to these ecological interactions are limited.
Mechanistic Studies of Observed Biological Phenomena (excluding human clinical or safety data)
Mechanistic studies specifically on (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone are scarce. The proposed mechanisms of action are largely inferred from computational studies of its isomers and the biological activities of the essential oil in which it is found.
The potential antidiabetic effect of γ-diosphenol is hypothesized to occur through the inhibition of PTP1B. cymitquimica.comnih.gov By inhibiting this enzyme, the compound may prevent the dephosphorylation of the insulin receptor, thereby prolonging its activated state and enhancing insulin sensitivity. nih.gov
The anti-inflammatory properties observed in extracts containing diosphenol are likely mediated through the inhibition of COX and LOX enzymes. nih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. By blocking these pathways, the compound could potentially reduce inflammatory responses.
Structure-Activity Relationship (SAR) Studies of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone Analogs (excluding human clinical or safety data)
There is a significant lack of publicly available scientific literature on the structure-activity relationship (SAR) studies of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone and its synthetic analogs. Research has not yet systematically explored how modifications to its chemical structure would affect its biological activity.
Computational and Theoretical Studies of R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating various molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, DFT can be employed to determine its most stable three-dimensional structure (optimized geometry) and to explore its different possible conformations.
Conformational analysis is crucial for understanding the behavior of flexible molecules. For instance, a study on the related monoterpenoids menthone and isomenthone (B49636) utilized DFT calculations, specifically at the B3LYP/aug-cc-pVTZ, B3LYP/6-311++G(d,p), and MP2/6-311++G(d,p) levels of theory, to explore their conformational landscapes. frontiersin.org For menthone, three distinct conformations were identified to be within a close energy range of 3 kJ/mol, indicating that all three could be populated at room temperature. frontiersin.org A similar approach for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone would involve rotating the isopropyl and methyl groups to identify all possible low-energy conformers. The results of such a study would provide the relative energies of these conformers, allowing for the prediction of their Boltzmann populations at a given temperature.
A hypothetical DFT study on (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone could yield a data table similar to the one below, which is modeled after findings for menthone. frontiersin.orgmpg.de
Table 1: Hypothetical DFT Calculated Relative Energies and Boltzmann Populations for Conformers of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| 1 | 0.00 | 65.8 |
| 2 | 0.50 | 24.2 |
| 3 | 1.20 | 10.0 |
This data is illustrative and based on typical energy differences found in similar molecules.
DFT is also a powerful tool for predicting various spectroscopic properties, which can be used to confirm the structure and stereochemistry of a molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers and conformers. For example, DFT calculations have been used to differentiate the prochiral methyl groups of the isopropyl substituent in menthol (B31143) by correlating experimental and calculated ¹³C chemical shifts. researchgate.net A similar computational study on (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone would provide theoretical NMR data that could be compared with experimental spectra to confirm its structure.
CD/VCD Spectra: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. wikipedia.org VCD, in particular, provides detailed information about the absolute configuration of a chiral molecule in solution. gaussian.com Computational simulations of VCD spectra using DFT have become a standard method for determining the absolute stereochemistry of natural products. wikipedia.orggaussian.com The process involves calculating the VCD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimentally measured spectrum. A good match between the calculated and experimental spectra confirms the absolute configuration. This approach would be highly valuable for unequivocally establishing the stereochemistry of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For a flexible molecule like (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, MD simulations can provide a more comprehensive picture of its conformational preferences than static DFT calculations. An MD simulation would reveal not only the low-energy conformers but also the transition pathways between them. Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulations of terpenoids in complex with proteins can elucidate the specific interactions that govern binding affinity and selectivity. tandfonline.comnih.gov Such a study for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone could provide insights into its potential biological targets.
In Silico Mechanistic Elucidation of Chemical Reactions and Biological Interactions
Computational methods can be used to investigate the mechanisms of chemical reactions and biological interactions at the molecular level.
Chemical Reactions: DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the prediction of reaction outcomes. For example, computational studies have been used to understand the cyclization mechanisms in monoterpene synthases, which are enzymes that produce a wide variety of cyclic terpenoids. nih.gov A similar in silico study on the formation or reactions of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone could provide valuable mechanistic insights.
Biological Interactions: Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govfrontiersin.org This method is widely used in drug discovery to identify potential drug candidates. Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex and to calculate the binding free energy. tandfonline.comnih.gov These in silico approaches could be applied to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone to explore its potential interactions with various biological targets, such as enzymes or receptors. For example, a molecular docking study of various terpenes against inflammatory enzymes has been conducted to investigate their potential anti-inflammatory properties. mdpi.com
Table 2: Illustrative Molecular Docking Results of Terpenoids with an Inflammatory Target (Cyclooxygenase-2)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Camphor | -6.48 |
| Menthol | -6.42 |
| Limonene (B3431351) | -6.15 |
| α-Pinene | -5.91 |
Data adapted from a study on terpene interactions with inflammatory enzymes. mdpi.com
Computational Design and Virtual Screening of Novel (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone Analogs
Computational chemistry plays a crucial role in the design of new molecules with desired properties. Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govnih.gov
Starting with the structure of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, new analogs could be designed by modifying its functional groups. These virtual analogs could then be screened in silico for their potential to interact with a specific biological target. This process, known as structure-based drug design, can significantly accelerate the discovery of new therapeutic agents. For example, a virtual screening of a natural product library could be performed to identify compounds with a similar scaffold to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone that exhibit high binding affinity for a particular protein. nih.govnih.gov This approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and experimental testing.
Biosynthetic Pathways of R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Proposed Biogenetic Origins of the Cyclohexenone Ring System
The foundational framework of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, the cyclohexenone ring, is believed to originate from the well-established mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways are the primary routes for the biosynthesis of all terpenoids in plants. They furnish the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The biosynthesis of monoterpenes, the class to which this compound belongs, commences with the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase to yield geranyl pyrophosphate (GPP), a ten-carbon linear precursor. The cyclization of GPP, a critical step in the formation of the characteristic six-membered ring of p-menthane (B155814) monoterpenoids, is catalyzed by a class of enzymes known as monoterpene cyclases. In the case of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, it is hypothesized that GPP is first cyclized to form limonene (B3431351). Subsequent enzymatic modifications of the limonene scaffold are then proposed to lead to the formation of the cyclohexenone ring system. A likely intermediate in this pathway is piperitone, a structurally similar p-menthane monoterpenoid ketone.
Identification of Key Enzymatic Transformations in its Formation
The conversion of the initial cyclized monoterpene to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone involves several key enzymatic transformations, with hydroxylation being a pivotal step. While the specific enzymes in Agathosma species are not yet fully characterized, research on related plants, particularly in the Mentha (mint) genus, provides significant insights.
The hydroxylation of monoterpene precursors is often catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in a wide array of oxidative reactions in plant secondary metabolism. It is highly probable that a specific cytochrome P450 enzyme is responsible for the introduction of the hydroxyl group at the C-2 position of a piperitone-like intermediate, leading to the formation of the enol-ketone functionality characteristic of diosphenol.
Furthermore, the formation of the ketone group at C-1 and the specific stereochemistry at the chiral centers are also under strict enzymatic control. Dehydrogenase enzymes are likely involved in the oxidation of hydroxyl groups to ketones, while the stereospecificity of the final product is dictated by the unique three-dimensional structure of the active sites of the enzymes involved in the biosynthetic cascade.
Table 1: Proposed Key Enzymatic Steps in the Biosynthesis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
| Step | Precursor | Product | Enzyme Class (Proposed) |
| 1 | Geranyl Pyrophosphate | Limonene | Monoterpene Cyclase |
| 2 | Limonene | Piperitone (and intermediates) | Dehydrogenases, Isomerases |
| 3 | Piperitone | (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone | Cytochrome P450 Monooxygenase |
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. While specific isotopic labeling studies dedicated to the complete elucidation of the (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone pathway are not extensively documented, studies on related monoterpenes in both Mentha and Agathosma species provide a strong basis for its proposed biogenesis.
For instance, feeding experiments using isotopically labeled glucose or early pathway intermediates like mevalonic acid have confirmed the incorporation of these precursors into the broader class of p-menthane monoterpenoids. More targeted studies in Agathosma crenulata have utilized labeled monoterpene ketone precursors to investigate the biosynthesis of other essential oil components. These studies demonstrate the utility of isotopic labeling in confirming precursor-product relationships and unraveling the sequence of enzymatic reactions within this genus. Future research employing 13C or 14C labeled precursors, such as limonene or piperitone, in Agathosma species would be instrumental in definitively confirming the proposed biosynthetic route to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone.
Genetic and Enzymatic Characterization of Biosynthetic Gene Clusters (if applicable)
In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). This co-localization is thought to facilitate the co-regulation and inheritance of the entire pathway.
To date, a specific BGC responsible for the biosynthesis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone in Agathosma has not been identified. However, the increasing availability of plant genome sequencing data and bioinformatic tools for BGC prediction offers a promising avenue for future research. The identification of a BGC for diosphenol would involve sequencing the genome of a high-producing Agathosma species and searching for clusters of genes encoding enzymes consistent with the proposed biosynthetic pathway, such as monoterpene cyclases, cytochrome P450s, and dehydrogenases.
The characterization of such a gene cluster would not only provide definitive proof of the biosynthetic pathway but also open up possibilities for metabolic engineering. By expressing the identified genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone sustainably and on a larger scale.
Future Research Directions and Emerging Applications of R 2 Hydroxy 3 Isopropyl 6 Methylcyclohex 2 Enone
Development of Novel and More Sustainable Asymmetric Synthetic Strategies
The enantioselective synthesis of chiral cyclohexenones is a topic of considerable interest in organic chemistry. rsc.orgnih.gov Future research should focus on developing novel and more sustainable methods for the asymmetric synthesis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. Current strategies for related molecules often rely on biocatalysis, organocatalysis, and transition-metal catalysis.
Promising future approaches could include:
Biocatalytic Desymmetrization: The use of ene-reductases for the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones has proven effective for generating chiral cyclohexenones with high enantioselectivity. nih.govacs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.
Synergistic Catalysis: A synergistic approach combining copper catalysis to activate a ketodiacid and amine catalysis for an α,β-unsaturated aldehyde could facilitate a domino di-decarboxylative Michael/aldol/dehydration sequence, yielding valuable chiral cyclohexenones. rsc.org
Intramolecular Conjugate Additions: The asymmetric cyclization of 2'-hydroxychalcones via intramolecular conjugate addition, catalyzed by chiral bases, presents another viable strategy for constructing the chiral cyclohexenone core. nih.gov
These methods, if adapted for the synthesis of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, could provide more efficient and environmentally friendly routes to this chiral building block.
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Biocatalytic Desymmetrization | Use of ene-reductases on prochiral precursors. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Synergistic Cu-Amine Catalysis | Domino reaction sequence with dual activation. | One-pot synthesis, high efficiency. |
| Asymmetric Intramolecular Conjugate Addition | Chiral base-catalyzed cyclization of acyclic precursors. | Access to diverse functionalized cyclohexenones. |
Comprehensive Elucidation of Undiscovered Biological Mechanisms and Targets
Cyclohexenone derivatives are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.netazjm.org The specific biological mechanisms and molecular targets of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, however, remain largely unexplored.
Future research in this area should involve:
Broad-Spectrum Biological Screening: Initial in vitro screening against a panel of cancer cell lines, bacteria, fungi, and key enzymes involved in inflammation (e.g., cyclooxygenase-2 and 5-lipoxygenase) could reveal potential therapeutic applications. researchgate.net
Target Identification and Validation: For any identified biological activity, subsequent studies should focus on identifying the specific molecular target. For instance, if antibacterial activity is observed, investigating its effect on bacterial cell division, specifically the Z-ring dynamics, could be a fruitful line of inquiry, as this has been observed for other cyclohexanone (B45756) derivatives. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of derivatives of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone would be crucial for establishing structure-activity relationships and optimizing potency and selectivity.
The enolized β-diketone moiety of the target molecule could also play a role in its biological activity, potentially through chelation of metal ions or interaction with biological nucleophiles.
Exploration of Unconventional Chemical Transformations and Synthetic Utility
The unique structural features of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, particularly the enolized β-diketone system, offer opportunities for exploring unconventional chemical transformations.
Future synthetic explorations could focus on:
Reactions of the Enolized β-Diketone Moiety: This functionality can undergo a variety of reactions, including O-alkylation, C-alkylation, and reactions with electrophiles at the central carbon atom. researchgate.netruc.dk The tautomeric equilibrium between the keto and enol forms can be influenced by solvent polarity and substituents, offering a handle for controlling reactivity. ruc.dk
Domino Reactions: The development of novel domino reactions initiated at the cyclohexenone core could lead to the rapid construction of complex molecular architectures.
Photochemical Transformations: The α,β-unsaturated ketone chromophore suggests that photochemical reactions, such as [2+2] cycloadditions, could be explored to generate novel polycyclic structures.
The chiral nature of the starting material makes it a valuable precursor for the synthesis of other enantiomerically pure compounds.
Integration of Advanced Computational Methodologies for Rational Design and Discovery
In silico methods are powerful tools in modern drug discovery and materials science. nih.govbiointerfaceresearch.com The application of computational chemistry to (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone could accelerate the discovery of new applications.
Future computational studies could include:
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies could be used to predict the binding mode of the compound and to virtually screen for more potent derivatives. biointerfaceresearch.com
ADME/T Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties would be essential for guiding the design of new analogues with improved pharmacokinetic profiles. nih.gov
Conformational Analysis: Quantum chemical calculations could be employed to study the conformational preferences of the cyclohexene (B86901) ring. stackexchange.com The equilibrium between different conformations, such as the half-chair and twist-boat, can significantly impact the molecule's biological activity and reactivity. stackexchange.com
These computational approaches, in conjunction with experimental work, would enable a more rational and efficient design of new molecules based on the (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone scaffold.
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding to biological targets. | Identification of key interactions, guiding lead optimization. |
| ADME/T Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential liabilities, improved drug-likeness. |
| Conformational Analysis | Determining stable conformations and interconversion barriers. | Understanding the influence of 3D structure on activity and reactivity. |
Potential as a Chemical Biology Probe or Advanced Intermediate in Material Science
While no specific applications in chemical biology or material science have been reported for (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, its functional groups suggest potential in these areas.
Future research could investigate:
Development of Chemical Probes: The hydroxy and ketone functionalities could be used as handles for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups. Such derivatives could be used as chemical probes to study biological processes or to identify protein targets via activity-based protein profiling.
Polymer Science: Cyclohexene derivatives can be polymerized through various mechanisms, including ring-opening metathesis polymerization (ROMP) and Ziegler-Natta catalysis. researchgate.net The potential of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone as a chiral monomer for the synthesis of novel polymers with unique properties could be explored. The hydroxy group could also serve as an initiation site for ring-opening polymerization of other monomers. rsc.org
Coordination Chemistry: The β-diketone moiety is an excellent chelating ligand for a variety of metal ions. ijpras.com The synthesis of chiral metal complexes with (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone as a ligand could lead to new catalysts for asymmetric synthesis or materials with interesting optical or magnetic properties.
The exploration of these emerging applications could significantly broaden the utility of this chiral cyclohexenone derivative beyond its potential as a bioactive molecule.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structure and purity of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone?
- Methodological Answer :
- 1H NMR Spectroscopy : Assign chemical shifts for key protons (e.g., hydroxyl, isopropyl, and methyl groups). Compare observed shifts (e.g., δ 2.08–2.39 for cyclohexenone protons) with reference data to confirm stereochemistry and functional groups .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., observed m/z 234.1489 vs. calculated for C14H19NO2). Retention time (RT) consistency (e.g., 4.18 min) indicates purity .
- 13C NMR : Cross-validate carbon environments (e.g., carbonyl at δ 207–210 ppm, hydroxyl-bearing carbons at δ 69–70 ppm) to resolve structural ambiguities .
Q. How can researchers optimize synthesis protocols for high enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) during cyclization to favor the (R)-configuration.
- Chromatographic Purification : Employ chiral HPLC with cellulose-based columns to separate enantiomers. Monitor purity via NMR integration (e.g., absence of diastereomeric peaks at δ 1.8–2.3) .
Advanced Research Questions
Q. How can stereochemical integrity be assessed during long-term storage or experimental conditions?
- Methodological Answer :
- Stability Studies : Store samples under inert atmospheres (N2/Ar) at –20°C to minimize oxidation. Periodically analyze via chiral HPLC to detect racemization (e.g., RT shifts >0.1 min indicate degradation) .
- Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C) and monitor enantiomeric excess (EE) via polarimetry or circular dichroism (CD).
Q. What methodologies resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 6.6–7.1 for aromatic protons) to assign coupling networks and verify cyclohexenone conformation .
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .
Q. How to design experiments addressing compound stability in complex matrices (e.g., biological assays)?
- Methodological Answer :
- Matrix Spiking : Add the compound to simulated biological fluids (e.g., PBS, serum) and analyze recovery rates via LC-MS/MS. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Environmental Controls : Implement continuous cooling (4°C) during prolonged assays to mitigate thermal degradation, as organic decay rates increase with temperature .
Data Contradiction Analysis
Q. How to address discrepancies in observed vs. theoretical molecular ion peaks?
- Methodological Answer :
- High-Resolution MS Calibration : Ensure instrument calibration (e.g., ≤0.16 ppm mass error) using certified standards. Reanalyze samples with alternative ionization methods (ESI vs. EI) to rule out fragmentation artifacts .
- Isotopic Pattern Analysis : Verify molecular formula consistency (e.g., C14H19NO2 vs. C14H18O3) by comparing isotopic abundance ratios (e.g., M+1, M+2 peaks).
Experimental Design Considerations
Q. What are critical limitations in pollution/degradation studies for this compound?
- Methodological Answer :
- Sample Variability : Use ≥8 independent replicates to account for environmental heterogeneity. Avoid oversimplified mixtures (e.g., synthetic sewage) lacking real-world complexity .
- Time-Series Sampling : Collect data at multiple time points (e.g., 0, 3, 6, 9 hours) to model degradation kinetics. Include negative controls to distinguish abiotic vs. biotic decay.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
